molecular formula C4H8CuO5 B2846248 Diacetoxycoppermonohydrate CAS No. 142-71-2; 4180-12-5; 6046-93-1

Diacetoxycoppermonohydrate

Cat. No.: B2846248
CAS No.: 142-71-2; 4180-12-5; 6046-93-1
M. Wt: 199.649
InChI Key: NWFNSTOSIVLCJA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .

Chemical Reactions Analysis

Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Heating in the presence of air.

    Reduction: Using reducing agents like hydrogen gas.

    Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.

Major Products:

Comparison with Similar Compounds

Diacetoxycoppermonohydrate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ability to act as a versatile catalyst in various organic reactions and its characteristic deep blue or green color, which is useful in various industrial applications .

Properties

CAS No.

142-71-2; 4180-12-5; 6046-93-1

Molecular Formula

C4H8CuO5

Molecular Weight

199.649

IUPAC Name

acetic acid;copper;hydrate

InChI

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2

InChI Key

NWFNSTOSIVLCJA-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)O.O.[Cu]

solubility

not available

Origin of Product

United States

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